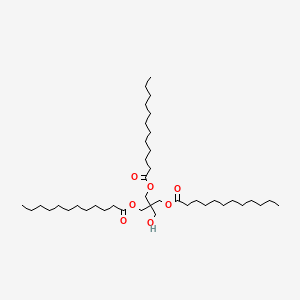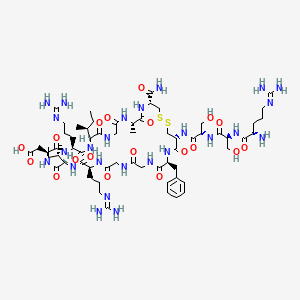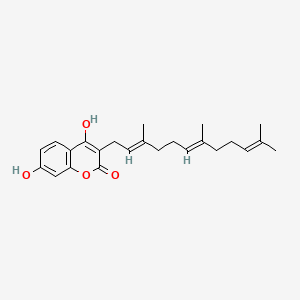
Ammoresinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammoresinol can be synthesized through various extraction methods. One common approach involves the use of dichloromethane (DCM) and n-hexane as solvents to extract the compound from the resin of Dorema ammoniacum . The extraction process typically involves the following steps:
Resin Collection: The resin is collected from the plant.
Solvent Extraction: The resin is dissolved in DCM or n-hexane.
Filtration and Evaporation: The solution is filtered to remove impurities, and the solvent is evaporated to obtain the crude extract.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction processes using similar solvents and purification techniques. The scalability of the process depends on the availability of the plant material and the efficiency of the extraction and purification methods.
Chemical Reactions Analysis
Types of Reactions
Ammoresinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives with different biological activities .
Scientific Research Applications
Mechanism of Action
Ammoresinol exerts its effects through various molecular targets and pathways. It has been shown to interact with enzymes and receptors involved in inflammatory and oxidative stress pathways . The compound’s ability to modulate these pathways contributes to its therapeutic potential.
Comparison with Similar Compounds
Ammoresinol is part of the coumarin family, which includes several other compounds with similar structures and biological activities. Some similar compounds include:
7-Hydroxycoumarin: Known for its anticoagulant properties.
Scoparone: Exhibits anti-inflammatory and vasodilatory effects.
Dicoumarol: Acts as a vitamin K antagonist and is used as an anticoagulant.
This compound is unique due to its specific molecular structure and the particular biological activities it exhibits, such as its strong antimicrobial and antioxidant properties .
Properties
CAS No. |
643-57-2 |
|---|---|
Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
4,7-dihydroxy-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]chromen-2-one |
InChI |
InChI=1S/C24H30O4/c1-16(2)7-5-8-17(3)9-6-10-18(4)11-13-21-23(26)20-14-12-19(25)15-22(20)28-24(21)27/h7,9,11-12,14-15,25-26H,5-6,8,10,13H2,1-4H3/b17-9+,18-11+ |
InChI Key |
BRIROITVQMZRGP-XURGJTJWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC1=C(C2=C(C=C(C=C2)O)OC1=O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCC1=C(C2=C(C=C(C=C2)O)OC1=O)O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Bromo-[1,6]naphthyridine-2-carboxylic acid methylamide](/img/structure/B13807685.png)
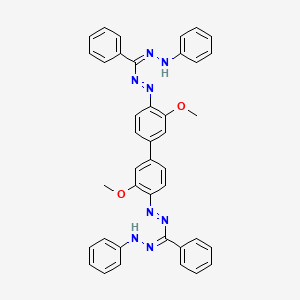

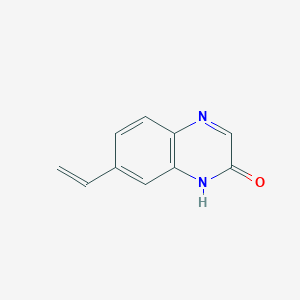
![3,5-Dibromo-2-[(3-chloro-4-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13807704.png)

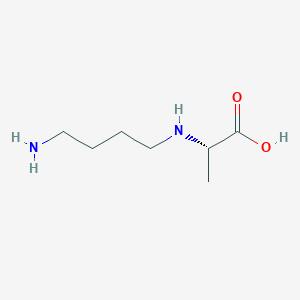
![10-Benzylsulfanyl-4,6-dimethyl-8-oxa-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),11,13-tetraene-3,5-dione](/img/structure/B13807727.png)
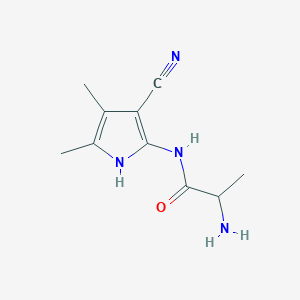
![3,5-Dichloro-2-[[2-(4-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13807739.png)
![3,5-Dibromo-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13807742.png)
